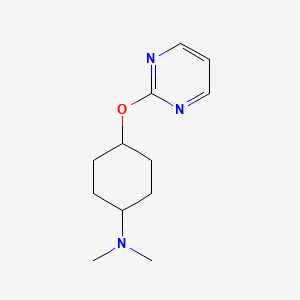
N,N-dimethyl-4-(pyrimidin-2-yloxy)cyclohexan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-dimethyl-4-(pyrimidin-2-yloxy)cyclohexan-1-amine is a chemical compound with the molecular formula C12H19N3O and a molecular weight of 221.304 g/mol. This compound is characterized by the presence of a cyclohexane ring substituted with a pyrimidin-2-yloxy group and a dimethylamine group. It is used in various scientific research applications due to its unique chemical properties.
準備方法
The synthesis of N,N-dimethyl-4-(pyrimidin-2-yloxy)cyclohexan-1-amine typically involves the following steps:
- Final Step
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as cyclohexanone, pyrimidine-2-ol, and dimethylamine.
Reaction Conditions: The reaction conditions often involve the use of a base, such as sodium hydride or potassium carbonate, to deprotonate the pyrimidine-2-ol, followed by nucleophilic substitution with cyclohexanone to form the intermediate product.
生物活性
N,N-dimethyl-4-(pyrimidin-2-yloxy)cyclohexan-1-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a cyclohexanamine backbone with a pyrimidine moiety, which is known for its diverse biological activities. The compound's structure can be represented as follows:
This structure allows it to interact with various biological targets, making it a subject of pharmacological interest.
The precise mechanism of action for this compound remains under investigation. However, preliminary studies suggest that it may act as a partial agonist for certain receptors involved in glucose metabolism, particularly glucokinase, which plays a crucial role in regulating blood sugar levels. This interaction may enhance glycolysis and glucose uptake in tissues, indicating potential therapeutic applications in diabetes management.
Antimicrobial Activity
Recent studies have highlighted the compound's potential antimicrobial properties . It has been shown to inhibit the growth of various bacterial strains, suggesting its utility as an antimicrobial agent. The specific mechanisms by which it exerts this effect are still being elucidated, but it may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Properties
This compound is also being explored for its anticancer activities . Research indicates that derivatives of pyrimidine compounds can induce apoptosis in cancer cells and inhibit tumor growth through various pathways, including the modulation of signaling cascades involved in cell proliferation and survival . In vitro studies have shown promising results against several cancer cell lines, warranting further exploration into its efficacy and safety as an anticancer agent .
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
In one study, this compound was tested against human breast cancer cell lines (MCF-7 and MDA-MB-231). The compound demonstrated significant cytotoxic effects, with IC50 values indicating effective inhibition of cell proliferation. The study concluded that further investigation into the compound's mechanism could reveal new therapeutic strategies for treating resistant cancer types .
特性
IUPAC Name |
N,N-dimethyl-4-pyrimidin-2-yloxycyclohexan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O/c1-15(2)10-4-6-11(7-5-10)16-12-13-8-3-9-14-12/h3,8-11H,4-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZSIPWRPLGDLNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCC(CC1)OC2=NC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














